2-Bromo-4-bromomethyl-1-nitro-benzene

Catalog No.
S810669
CAS No.
142906-81-8
M.F
C7H5Br2NO2
M. Wt
294.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-bromomethyl-1-nitro-benzene

CAS Number

142906-81-8

Product Name

2-Bromo-4-bromomethyl-1-nitro-benzene

IUPAC Name

2-bromo-4-(bromomethyl)-1-nitrobenzene

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

InChI Key

GHBGKPDIONTEOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-]

2-Bromo-4-bromomethyl-1-nitro-benzene is an organic compound characterized by the molecular formula C7_7H5_5Br2_2NO2_2. It features a benzene ring with two bromine substituents and one nitro group, making it a derivative of nitrobenzene. This compound appears as a colorless crystalline solid and is primarily utilized as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Its unique structure allows for various chemical transformations, enhancing its utility in synthetic applications .

The chemical reactivity of 2-Bromo-4-bromomethyl-1-nitro-benzene encompasses several types of reactions:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in hydrochloric acid.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate .

The synthesis of 2-Bromo-4-bromomethyl-1-nitro-benzene typically involves the following steps:

  • Bromination of 4-Nitrotoluene: The process begins with the bromination of 4-nitrotoluene using bromine in the presence of a catalyst such as iron(III) bromide, resulting in the formation of 4-bromomethyl-1-nitrotoluene.
  • Further Bromination: The resulting compound undergoes additional bromination at the ortho position relative to the nitro group to yield 2-Bromo-4-bromomethyl-1-nitro-benzene.

In industrial settings, these reactions are conducted under controlled conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

2-Bromo-4-bromomethyl-1-nitro-benzene serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: It can be used to synthesize various pharmaceutical compounds due to its ability to participate in nucleophilic substitution reactions.
  • Materials Science: This compound may also find applications in the development of new materials, particularly those requiring specific electronic or optical properties .

Several compounds share structural similarities with 2-Bromo-4-bromomethyl-1-nitro-benzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methyl-1-nitrobenzeneContains a methyl group instead of bromomethylLess reactive due to fewer halogen substituents
2-Bromo-1-methyl-4-nitrobenzeneDifferent substitution positionsVaries in reactivity due to positional differences
4-Bromomethyl-3-nitrotolueneSimilar nitro group but different halogen placementMay exhibit different reactivity patterns

Uniqueness: The unique combination of two bromine atoms and one nitro group at specific positions makes 2-Bromo-4-bromomethyl-1-nitro-benzene particularly versatile for chemical modifications and synthetic applications. The bromomethyl group provides additional sites for further chemical transformations, distinguishing it from other similar compounds .

XLogP3

3

Dates

Last modified: 04-14-2024

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